molecular formula C10H11FN2O2 B8369954 Cyclobutyl-(5-fluoro-2-nitrophenyl)amine

Cyclobutyl-(5-fluoro-2-nitrophenyl)amine

Cat. No.: B8369954
M. Wt: 210.20 g/mol
InChI Key: SZRQPUJXELAORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl-(5-fluoro-2-nitrophenyl)amine is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound integrates a cyclobutyl group , a structural motif known for its potential to influence the conformational and metabolic properties of a molecule . The aniline nitrogen and the nitro group serve as key handles for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives, such as more complex amines or functionalized cyclic structures . The strategic inclusion of a fluorine atom at the 5-position is of significant interest; fluorine is a widely used bioisostere in drug design that can modulate a compound's lipophilicity, metabolic stability, and binding affinity through electronic effects and potential dipolar interactions with protein targets . Researchers can leverage this nitro-containing aniline in the combinatorial synthesis of compound libraries aimed at probing challenging biological targets . It is also a valuable precursor for the development of molecules that require a specific spatial orientation and electronic profile. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

N-cyclobutyl-5-fluoro-2-nitroaniline

InChI

InChI=1S/C10H11FN2O2/c11-7-4-5-10(13(14)15)9(6-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2

InChI Key

SZRQPUJXELAORF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between Cyclobutyl-(5-fluoro-2-nitrophenyl)amine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₀FN₃O₂ 224.84 Combines cyclobutylamine with electron-withdrawing nitro and fluoro groups.
2-(5-Fluoro-2-nitrophenyl)acetic acid C₈H₆FNO₄ 211.01 Lacks cyclobutyl group; acetic acid substituent enhances solubility in polar solvents .
N-[(5-Bromo-2-hydroxyphenyl)methyl]carbamate tert-butyl C₉H₉BrNO₃ 258.08 Bromine replaces fluorine; hydroxyl and carbamate groups alter reactivity .
Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₃H₂₆N₂ 210.36 Aliphatic piperidine core vs. aromatic nitro group; higher hydrophobicity .

Key Observations :

  • Replacement of fluorine with bromine (as in the tert-butyl carbamate analog) increases molecular weight and may alter electronic properties, impacting reactivity in cross-coupling reactions .
  • Compared to the aliphatic Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, the nitroaromatic system in the target compound likely reduces solubility in non-polar media due to increased polarity .

Q & A

Q. What are the standard synthetic routes for preparing Cyclobutyl-(5-fluoro-2-nitrophenyl)amine?

A common approach involves coupling cyclobutylamine with a nitro-substituted aryl halide. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can facilitate the formation of the C–N bond between cyclobutylamine and 5-fluoro-2-nitrohalobenzene derivatives. Optimization of ligands (e.g., XPhos) and bases (e.g., NaO* t*-Bu) is critical for yield improvement . Alternatively, reductive amination of 5-fluoro-2-nitrobenzaldehyde with cyclobutylamine, followed by nitro group retention under mild reducing conditions, may also be explored .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the cyclobutyl moiety (e.g., δ ~3.0–4.0 ppm for cyclobutyl protons) and aromatic nitro/fluoro substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 237.0834 for C10_{10}H11_{11}FN2_2O2_2).
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (C–F stretch).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL/SHELXS) are widely used for refinement .

Advanced Research Questions

Q. How can catalytic conditions be optimized for coupling cyclobutylamine with 5-fluoro-2-nitrobenzene derivatives?

Systematic optimization should include:

  • Catalyst Screening : Test Pd(OAc)2_2 with ligands like XPhos, SPhos, or BINAP for activity.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus toluene.
  • Temperature and Time : Assess yields at 80–110°C over 12–24 hours.
  • Base Selection : Evaluate inorganic (e.g., Cs2_2CO3_3) versus organic bases (e.g., DBU). Data contradictions (e.g., lower yields in DMSO despite higher polarity) may arise from solvent coordination interfering with catalyst activity .

Q. What strategies mitigate side reactions during nitro group reduction in this compound?

Selective reduction of the nitro group to an amine without affecting the cyclobutyl moiety requires:

  • Mild Reducing Agents : Use SnCl2_2·2H2_2O in ethanol under reflux (75°C, 5–7 hours) to avoid over-reduction or cyclobutyl ring opening .
  • pH Control : Post-reduction alkalization (10% NaOH) stabilizes the amine product.
  • Byproduct Analysis : Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and characterize intermediates using LC-MS to detect undesired products (e.g., hydroxylamine derivatives) .

Q. How can discrepancies in spectroscopic data be resolved when assessing compound purity?

Contradictions (e.g., unexpected 1^1H NMR splitting or HRMS adducts) may arise from:

  • Rotamers : Cyclobutyl conformation changes can split signals; variable-temperature NMR clarifies this.
  • Residual Solvents : Use high-vacuum drying and deuterated solvents for NMR.
  • Tandem Techniques : Pair HPLC-UV with NMR (LC-NMR) to isolate and analyze impurities. Cross-reference with X-ray data to confirm structural assignments .

Q. What computational methods support the analysis of this compound’s electronic properties?

  • DFT Calculations : Use Gaussian or ORCA to model nitro group electron-withdrawing effects on the aromatic ring and cyclobutyl ring strain.
  • HOMO-LUMO Analysis : Predict reactivity toward electrophiles/nucleophiles and compare with experimental UV-Vis spectra.
  • Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends (e.g., poor aqueous solubility due to hydrophobic cyclobutyl) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ReagentsYield (%)Key Challenges
Pd-Catalyzed CouplingPd(OAc)2_2/XPhos60–75Ligand sensitivity, halide availability
Reductive AminationSnCl2_2·2H2_2O50–65Over-reduction, pH control

Q. Table 2: Analytical Techniques for Stability Studies

TechniqueApplicationExample Parameters
Accelerated StabilityDegradation under heat/humidity40°C/75% RH, 4 weeks
LC-MS/MSDetect nitroso or amine degradation productsESI+ mode, m/z 237→195

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.